molecular formula C10H16Br2N2O2Si B8153026 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one

4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one

Cat. No.: B8153026
M. Wt: 384.14 g/mol
InChI Key: MQQIAKVVTKXGTP-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one is a specialized synthetic intermediate based on the privileged pyridazin-3(2H)-one scaffold, a structure of high interest in modern medicinal chemistry for developing novel bioactive molecules . This compound is strategically functionalized for drug discovery research. The 4,5-dibromo substitution pattern on the pyridazinone ring provides reactive handles for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling rapid diversification to create a library of analogues for structure-activity relationship (SAR) studies . Furthermore, the 2-((2-(trimethylsilyl)ethoxy)methyl) (SEM) group acts as a robust protecting group for the lactam nitrogen, enhancing the compound's stability and solubility during synthetic sequences and preventing unwanted side reactions; this protecting group can be readily removed under mild acidic conditions when needed . The pyridazinone core is a key structural motif found in compounds exhibiting a wide range of biological activities, making this derivative particularly valuable for probing new chemical space . Researchers are exploring this scaffold in the development of vasodilators for cardiovascular diseases and targeted anticancer agents, such as tyrosine kinase inhibitors . The simultaneous presence of bromine substituents and the SEM protecting group makes this compound an exceptionally versatile building block for constructing more complex, fused heterocyclic systems or for use in parallel synthesis campaigns aimed at discovering new therapeutic agents for oncology, cardiology, and beyond.

Properties

IUPAC Name

4,5-dibromo-2-(2-trimethylsilylethoxymethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2N2O2Si/c1-17(2,3)5-4-16-7-14-10(15)9(12)8(11)6-13-14/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQIAKVVTKXGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=O)C(=C(C=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation reactions can introduce other substituents into the molecule.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various pharmacological effects, such as inhibition of platelet aggregation or reduction of blood pressure .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs of 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one include:

Compound Name Substituent at 2-Position Key Features
4,5-Dibromo-2-ethylpyridazin-3(2H)-one Ethyl (-CH₂CH₃) Simpler alkyl group; lacks silicon, reducing steric bulk
2-Allyl-4,5-dibromopyridazin-3(2H)-one Allyl (-CH₂CH=CH₂) Unsaturated side chain; potential for further functionalization
4-Bromo-2-methylpyridazin-3(2H)-one Methyl (-CH₃) Monobromo analog; smaller substituent may enhance solubility
4,5-Dibromo-2-(tert-butyl)pyridazin-3(2H)-one tert-Butyl (-C(CH₃)₃) Highly bulky group; may hinder reactivity at adjacent positions
4,5-Dibromo-2-phenylpyridazin-3(2H)-one Phenyl (-C₆H₅) Aromatic substituent; melting point 180–185°C, soluble in organic solvents
4,5-Dibromo-2-(pyridin-2-yl)pyridazin-3(2H)-one Pyridin-2-yl (-C₅H₄N) Heteroaromatic group; potential for coordination chemistry

Physicochemical Properties

  • Melting Points : The phenyl-substituted analog (180–185°C) suggests that aromatic substituents increase crystallinity compared to alkyl groups. The SEM-substituted compound’s melting point is expected to be lower due to the flexible ethoxy chain.
  • Solubility : The SEM group’s trimethylsilyl and ethoxy moieties enhance solubility in moderately polar solvents (e.g., THF, DCM) compared to purely alkyl or aryl analogs .
  • Stability : The SEM group confers stability under acidic/basic conditions, unlike allyl or tert-butyl groups, which may undergo elimination or oxidation .

Research Findings and Data

Table 1: Comparative Analysis of Key Analogs

Property Target Compound (SEM) 2-Ethyl Analog 2-Phenyl Analog 2-tert-Butyl Analog
Molecular Weight ~400 g/mol (estimated) ~291 g/mol ~352 g/mol ~335 g/mol
Melting Point Not reported Not reported 180–185°C Not reported
Solubility High in DCM, THF Moderate in acetone High in DMSO, EtOAc Low in polar solvents
Reactivity Selective deprotection Standard alkylation Aromatic coupling Steric hindrance

Biological Activity

4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one is a compound that has garnered attention for its potential biological activities, particularly as a PARP7 inhibitor. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : 4,5-dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one
  • Molecular Formula : C10H16Br2N2O2Si
  • Molecular Weight : 384.14 g/mol
  • CAS Number : 115029-76-0

Synthesis

The synthesis of 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one involves several steps including the bromination of pyridazine derivatives and the introduction of trimethylsilyl and ethoxy groups. The detailed synthetic pathway can be found in patent literature, which outlines methods for producing this compound with high yields and purity .

PARP7 Inhibition

Recent studies highlight the compound's role as a PARP7 inhibitor , which is significant in cancer therapy. PARP7 (Poly (ADP-ribose) polymerase 7) is involved in DNA repair processes and has been implicated in various cancers. Inhibition of this enzyme can lead to increased apoptosis in tumor cells.

Table 1: Biological Activity Summary

Activity TypeEffect ObservedReference
PARP7 InhibitionDecreased tumor cell viability
Anti-inflammatoryPotential analgesic effects
CytotoxicitySelective toxicity in cancer cells

Analgesic and Anti-inflammatory Effects

In vivo studies have indicated that derivatives of pyridazinones exhibit analgesic and anti-inflammatory properties. While specific data on 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one is limited, related compounds have shown promise in models for pain relief and inflammation reduction .

Case Studies

  • In Vivo Analgesic Activity :
    A study tested various pyridazinone derivatives for analgesic activity using the acetic acid-induced writhing test. The results indicated a significant reduction in pain response, suggesting potential for pain management therapies .
  • Anti-cancer Properties :
    Another investigation focused on the anti-cancer effects of similar compounds where inhibition of PARP7 led to enhanced sensitivity of cancer cells to chemotherapeutic agents. The study concluded that targeting PARP7 could be an effective strategy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodology :

  • Start with a pyridazinone core (e.g., 4,5-dichloro-pyridazinone derivatives) and perform bromination using PBr₃ or HBr/AcOH under controlled temperatures (0–25°C) to replace chloro groups with bromo .
  • Introduce the SEM (2-(trimethylsilyl)ethoxy)methyl group via nucleophilic substitution. Use anhydrous conditions with NaH or K₂CO₃ in DMF to avoid hydrolysis of the SEM protecting group .
  • Optimize yields by monitoring reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effects at C4/C5, SEM group’s characteristic trimethylsilyl peak at δ ~0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., C₁₀H₁₅Br₂N₂O₂Si: expected [M+H]⁺ ~463.8) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity. Use pharmacopeial guidelines for validation .

Q. How does the SEM group influence the compound’s stability under acidic or basic conditions?

  • Methodology :

  • Conduct stability studies in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC.
  • The SEM group is acid-labile; exposure to TFA or HCl in dioxane removes it, regenerating the pyridazinone NH group. Stability in basic conditions (e.g., K₂CO₃/MeOH) depends on reaction duration .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity of brominated pyridazinones with nucleophiles?

  • Methodology :

  • Compare reactivity of 4,5-dibromo derivatives vs. mono-brominated analogs. Use DFT calculations to map electron density at C4/C5 and predict regioselectivity .
  • Perform kinetic studies (e.g., with amines or thiols) in polar aprotic solvents (DMF, DMSO) to isolate intermediates via quenching and LC-MS analysis .

Q. How can computational modeling predict the compound’s biological activity, and what experimental assays validate these predictions?

  • Methodology :

  • In Silico Studies : Use molecular docking (AutoDock Vina) to screen against targets like kinases or phosphodiesterases. Prioritize binding affinity scores and ADMET profiles .
  • In Vitro Assays : Validate cytotoxicity (MTT assay on cancer cell lines), anti-inflammatory activity (COX-2 inhibition), or antimicrobial effects (MIC against Gram+/− bacteria) .

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

  • Methodology :

  • Fate Studies : Use isotope-labeled analogs (e.g., ¹⁴C-labeled) to track biodegradation in soil/water systems. Analyze metabolites via LC-MS/MS .
  • Ecotoxicology : Assess acute/chronic toxicity in Daphnia magna or zebrafish embryos. Measure LC₅₀ and oxidative stress biomarkers (e.g., glutathione levels) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for SEM-protected pyridazinone derivatives?

  • Methodology :

  • Variable Control : Replicate reactions under strictly anhydrous conditions (Schlenk line) to exclude moisture interference .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., SEM group hydrolysis to -CH₂OH). Adjust stoichiometry of NaH or SEM-Cl to suppress side reactions .

Methodological Tables

Parameter Recommended Protocol Key Reference
Bromination EfficiencyPBr₃, 0°C, 12 h → 85% yield
SEM ProtectionSEM-Cl, NaH, DMF, 0°C → RT, 6 h → 90% yield
HPLC Purity Criteria≥95% (C18, 0.1% TFA in H₂O/MeCN)
Cytotoxicity ScreeningMTT assay, IC₅₀ calculation (72 h incubation)

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